![molecular formula C23H22ClN5O B4161671 8-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B4161671.png)
8-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide
概要
説明
8-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a pyrazole ring, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed due to its efficiency in forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
8-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
8-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
類似化合物との比較
Similar Compounds
Compounds similar to 8-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide include other quinoline derivatives and pyrazole-containing molecules. Examples include:
- 8-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide
- N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
8-chloro-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c1-4-29-13-18(15(3)28-29)14(2)26-23(30)17-12-21(20-10-5-6-11-25-20)27-22-16(17)8-7-9-19(22)24/h5-14H,4H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHPQNHKMWVRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


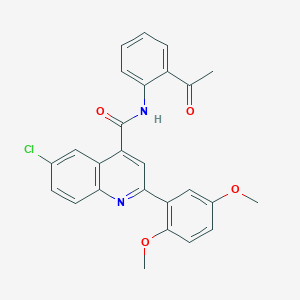
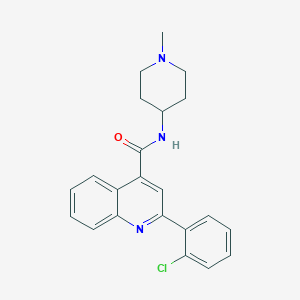
![6-chloro-2-(4-ethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161617.png)
![6-bromo-N-[2-(methylthio)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161627.png)
![6-chloro-2-(2,5-dimethyl-3-thienyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161637.png)
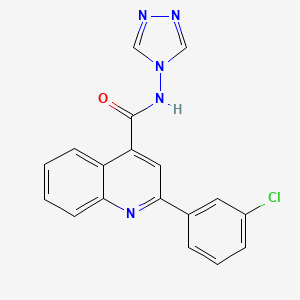
![2-(1,3-benzodioxol-5-yl)-6-methyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161653.png)
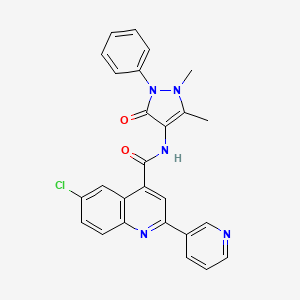
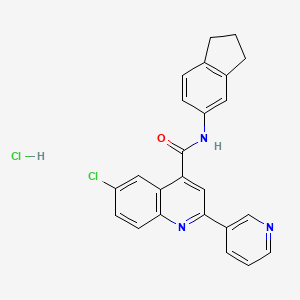
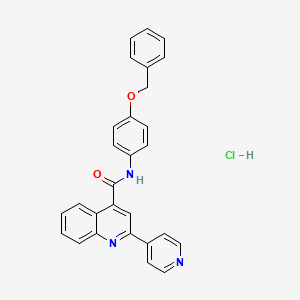
![6-chloro-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4161678.png)
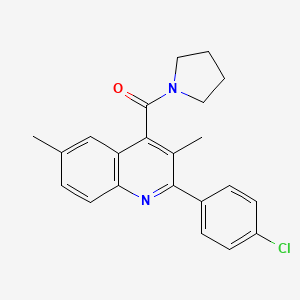
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(1,3-benzodioxol-5-yl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4161686.png)
![8-chloro-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161688.png)
